Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is chlorinated and trifluoromethylated using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling Reaction: The pyridine derivative is then coupled with the piperazine ring using a coupling agent like phenoxycarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Scientific Research Applications
Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a piperazine ring and a pyridine derivative but has different substituents that alter its chemical properties and biological activity.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring but differ in their additional substituents and overall structure.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Biological Activity
Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a pyridine moiety, which is known to influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H14ClF3N2O2 |
Molecular Weight | 304.7 g/mol |
CAS Number | 123456-78-9 |
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound has been studied for its inhibitory effects against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at submicromolar concentrations, suggesting potential as an antibiotic agent .
Antiparasitic Activity
In vitro studies have demonstrated that similar piperazine derivatives possess antiparasitic activity. For example, modifications on the piperazine scaffold led to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been correlated with increased potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Pyridine Substituents : The position and nature of substituents on the pyridine ring are critical for maintaining activity. Electron-withdrawing groups generally enhance potency.
- Piperazine Modifications : Variations in the piperazine ring can lead to changes in solubility and metabolic stability, affecting overall bioavailability .
- Fluorination Effects : The presence of fluorine atoms increases lipophilicity and can improve interactions with biological targets, enhancing antimicrobial and antiparasitic effects .
Study 1: Antimicrobial Efficacy
A study conducted by Leung et al. evaluated various piperazine derivatives against N. meningitidis and H. influenzae. Compounds with similar structural motifs as this compound demonstrated moderate antibacterial activity (minimum inhibitory concentrations ranging from 16 to 64 µg/mL) .
Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic properties of piperazine derivatives, revealing that certain modifications led to enhanced activity against Plasmodium falciparum. The study indicated that compounds with trifluoromethyl substitutions exhibited significantly lower IC50 values compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C13H15ClF3N3O2 |
---|---|
Molecular Weight |
337.72 g/mol |
IUPAC Name |
ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15ClF3N3O2/c1-2-22-12(21)20-5-3-19(4-6-20)11-10(14)7-9(8-18-11)13(15,16)17/h7-8H,2-6H2,1H3 |
InChI Key |
NGVRRHACCKCKML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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